Di-p-tolylmethane

Description

The exact mass of the compound Di-p-tolylmethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93789. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-p-tolylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-p-tolylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

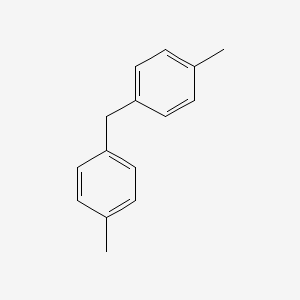

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWPPRBCALFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197852 | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4957-14-6 | |

| Record name | 4,4′-Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4957-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, di-p-tolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004957146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-[(4-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Di-p-tolylmethane (CAS RN: 4957-14-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, with the CAS registry number 4957-14-6, is an aromatic hydrocarbon characterized by a central methane carbon atom bonded to two p-tolyl groups. Its chemical formula is C15H16, and it has a molecular weight of 196.29 g/mol .[1] This compound is also known by several synonyms, including 4,4'-dimethyldiphenylmethane and bis(4-methylphenyl)methane.[1][2] This technical guide provides a detailed overview of the core properties, synthesis, and spectral data of di-p-tolylmethane, with a particular focus on its relevance, or lack thereof, in the field of drug development.

Core Properties

The physical and chemical properties of di-p-tolylmethane are summarized in the tables below, providing a consolidated resource for laboratory and research applications.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 29 °C | [4] |

| Boiling Point | 150 °C at 10 mmHg | [4] |

| Density | 0.98 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| Refractive Index | 1.5458 (estimate) | [4] |

Chemical and Computational Properties

| Property | Value | Source(s) |

| Molecular Formula | C15H16 | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| IUPAC Name | 1-methyl-4-(4-methylbenzyl)benzene | [2] |

| InChI Key | HZAWPPRBCALFRN-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | [3] |

| XLogP3-AA | 4.6 | [5] |

| Rotatable Bond Count | 2 | [3] |

| Heavy Atom Count | 15 | [3] |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

Reaction Principle: The Lewis acid catalyst activates the benzylating agent, generating a benzyl carbocation. This electrophile is then attacked by the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, di-p-tolylmethane, being a significant component.

General Experimental Protocol:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap, and a dropping funnel. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Reagent Preparation: Anhydrous aluminum chloride is suspended in an excess of dry toluene within the reaction flask, which is cooled in an ice bath.

-

Addition of Alkylating Agent: Benzyl chloride is added dropwise to the stirred toluene-catalyst mixture over a period of 30-60 minutes, maintaining a low temperature (0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by carefully pouring the mixture over ice and water, followed by the addition of hydrochloric acid to dissolve the aluminum salts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The crude product can be purified by vacuum distillation to remove unreacted starting materials and lower-boiling isomers. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

Mandatory Visualizations

Synthesis Workflow via Friedel-Crafts Alkylation

Caption: A generalized workflow for the synthesis of di-p-tolylmethane via Friedel-Crafts alkylation.

Di-p-tolylmethane as a Chemical Scaffold

Caption: Conceptual workflow illustrating the use of a core scaffold like di-p-tolylmethane in drug discovery.

Spectral Data

Mass Spectrometry

The mass spectrum of di-p-tolylmethane is available through the NIST WebBook.[4] The spectrum would be expected to show a molecular ion peak (M+) at m/z = 196, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage at the methylene bridge.

Infrared (IR) Spectroscopy

An infrared spectrum for di-p-tolylmethane is also available on the NIST WebBook.[2] Key characteristic absorptions would include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450-1500 cm⁻¹

-

C-H bending (aromatic, para-disubstituted): A strong absorption in the region of 800-840 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra were not found in the initial searches, the expected signals for ¹H and ¹³C NMR can be predicted based on the structure of di-p-tolylmethane.

-

¹H NMR:

-

A singlet for the two methyl groups (Ar-CH₃) at approximately 2.3 ppm.

-

A singlet for the methylene bridge protons (-CH₂-) at approximately 3.9 ppm.

-

Two doublets in the aromatic region (approximately 7.0-7.2 ppm) corresponding to the ortho and meta protons on the para-substituted rings.

-

-

¹³C NMR:

-

A signal for the methyl carbons.

-

A signal for the methylene carbon.

-

Four signals for the aromatic carbons, reflecting the symmetry of the molecule.

-

Relevance in Drug Development

Despite a thorough search of the scientific literature, there is no significant evidence to suggest that di-p-tolylmethane itself possesses notable biological activity or is a key molecule in drug development pipelines. Searches for its application in medicinal chemistry or as a scaffold for bioactive compounds did not yield specific results.[8]

However, the diphenylmethane core is a structural motif present in some biologically active compounds. It is plausible that di-p-tolylmethane could serve as a starting material or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The methyl groups on the phenyl rings could be further functionalized to introduce a variety of substituents, allowing for the generation of a library of derivatives for biological screening. This concept is illustrated in the second diagram. Nevertheless, at present, di-p-tolylmethane remains a compound of primary interest for its chemical properties and as a synthetic intermediate rather than for any known direct biological function.

References

- 1. Methane, di-p-tolyl- (CAS 4957-14-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Methane, di-p-tolyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. Methane, di-p-tolyl- [webbook.nist.gov]

- 5. Methane, di-o-tolyl- | C15H16 | CID 569074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4,4'-dimethyldiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyldiphenylmethane, also known by its synonyms bis(4-methylphenyl)methane and 4,4'-ditolylmethane, is an organic compound of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral data. The information is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical and Physical Properties

4,4'-Dimethyldiphenylmethane is a diarylmethane compound. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 4,4'-Dimethyldiphenylmethane

| Property | Value | Reference |

| CAS Number | 4957-14-6 | [1] |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | 29 °C | [1] |

| Boiling Point | 302 °C | [1] |

| Solubility | Data not available | |

| Density | Data not available |

Table 2: Spectroscopic Data of 4,4'-Dimethyldiphenylmethane

| Spectroscopic Technique | Key Data Points | Reference |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not available in the initial search. | |

| Mass Spectrometry (MS) | Data not available in the initial search. |

Synthesis of 4,4'-Dimethyldiphenylmethane

The synthesis of 4,4'-dimethyldiphenylmethane, often referred to as ditolyl methane in synthetic literature, can be achieved through the reaction of toluene with formaldehyde. The following is a general experimental protocol based on available literature.

Experimental Protocol: Synthesis of Ditolyl Methane

Objective: To synthesize 4,4'-dimethyldiphenylmethane by the reaction of toluene with formaldehyde.

Materials:

-

Toluene

-

Solid formaldehyde polymer (paraformaldehyde)

-

Concentrated sulfuric acid (70-80%)

-

Water

Procedure:

-

A suspension of solid formaldehyde polymer in an excess of toluene is prepared.

-

This suspension is passed upwardly through a layer of 70-80% sulfuric acid, where water is the sole diluent.

-

The reaction temperature is maintained at or below 50°C.

-

Concentrated sulfuric acid is added as the reaction proceeds to maintain the acid concentration, as the formation of water will dilute it.

Note: The concentration of sulfuric acid is critical; higher concentrations may lead to increased resin formation, while lower concentrations can significantly reduce the yield of the desired product.

Chemical Reactions and Reactivity

Detailed information on the specific chemical reactions and reactivity of 4,4'-dimethyldiphenylmethane is not extensively available in the public domain. As a diarylmethane, it is expected to undergo electrophilic substitution reactions on the aromatic rings. The methylene bridge can also be a site for oxidation under strong oxidizing conditions.

Applications

While specific applications for 4,4'-dimethyldiphenylmethane are not widely documented, its structural motif is present in various areas of chemical synthesis. Related diarylmethane compounds are used as precursors for polymers, dyes, and in the pharmaceutical industry. Further research may uncover specific applications for this compound.

Safety Information

Visualizations

To aid in the understanding of the synthesis process, a logical workflow diagram is provided below.

Caption: Logical workflow for the synthesis of 4,4'-dimethyldiphenylmethane.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Di-p-tolylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolylmethane, also known as 4,4'-dimethyldiphenylmethane, is an organic compound that belongs to the class of diarylmethanes. Its structure, characterized by two p-tolyl groups linked by a methylene bridge, serves as a fundamental scaffold in various areas of chemical research and development. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic properties of di-p-tolylmethane, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Formula

The molecular formula for di-p-tolylmethane is C₁₅H₁₆.[1][2] Its structure consists of a central carbon atom bonded to two hydrogen atoms and two p-tolyl (4-methylphenyl) groups. The IUPAC name for this compound is 1-methyl-4-[(4-methylphenyl)methyl]benzene.[2]

Below is a 2D diagram illustrating the molecular structure of di-p-tolylmethane.

Physicochemical Properties

Di-p-tolylmethane is typically a white or colorless to light yellow powder or liquid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [1][2] |

| Molecular Weight | 196.29 g/mol | [1][2] |

| CAS Number | 4957-14-6 | [1][2] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC=C(C=C2)C | [2] |

| InChI | InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | [1] |

| InChIKey | HZAWPPRBCALFRN-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of di-p-tolylmethane.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of di-p-tolylmethane is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons. Based on the analysis of similar structures, the predicted chemical shifts (δ) in CDCl₃ are summarized below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~2.3 | Singlet | 6H |

| Methylene (CH₂) | ~3.9 | Singlet | 2H |

| Aromatic (Ar-H) | ~7.0-7.2 | Multiplet | 8H |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the unique carbon atoms in di-p-tolylmethane are listed below.

| Carbon | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~21 |

| Methylene (CH₂) | ~41 |

| Aromatic (C-H) | ~129 |

| Aromatic (C-C) | ~135, ~138 |

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of di-p-tolylmethane exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[1]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1475 | Stretching |

| C-H (Aliphatic) | 1465-1375 | Bending |

Experimental Protocols: Synthesis of Di-p-tolylmethane

Di-p-tolylmethane can be synthesized via a Friedel-Crafts alkylation reaction. A common method involves the reaction of toluene with a suitable methylene source, such as formaldehyde or paraformaldehyde, in the presence of a Lewis acid catalyst.

General Experimental Protocol

The following is a representative protocol for the synthesis of di-p-tolylmethane.

Materials:

-

Toluene

-

Paraformaldehyde

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with an excess of toluene and the Lewis acid catalyst (e.g., anhydrous AlCl₃).

-

Addition of Reactant: Paraformaldehyde is added portion-wise to the stirred solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

-

Reaction: The reaction mixture is then stirred at room temperature or gently heated to reflux for a specified period (e.g., 2-4 hours) to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of cold water, followed by concentrated hydrochloric acid to decompose the catalyst complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hexane, to yield pure di-p-tolylmethane.

The logical workflow for the synthesis and purification is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and key characteristics of di-p-tolylmethane. The presented physicochemical properties, spectroscopic data, and a general synthesis protocol offer valuable information for researchers and scientists working with this compound. The provided diagrams and tables are intended to facilitate a clear and concise understanding of this important diarylmethane derivative.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of Di-p-tolylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane) via the Friedel-Crafts reaction. This compound serves as a valuable building block in the synthesis of various organic molecules relevant to the pharmaceutical and materials science industries. This document outlines the core principles of the reaction, detailed experimental protocols, and quantitative data to aid in the successful synthesis and optimization of this process.

Introduction to the Friedel-Crafts Synthesis of Di-p-tolylmethane

The Friedel-Crafts reaction is a fundamental method for the formation of C-C bonds on aromatic rings.[1] The synthesis of di-p-tolylmethane involves the electrophilic substitution of two toluene molecules with a methylene bridge, typically derived from a formaldehyde source (like paraformaldehyde or formalin) or dichloromethane. The reaction is catalyzed by a Lewis acid or a strong Brønsted acid.

The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the para-substituted product and to prevent polyalkylation, where more than one methylene bridge connects multiple toluene units.[2] The choice of catalyst, reaction temperature, and reactant stoichiometry are critical parameters to optimize the yield and purity of the desired di-p-tolylmethane.

Reaction Mechanism

The synthesis of di-p-tolylmethane proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: The Lewis acid catalyst activates the methylene source. For instance, with formaldehyde, the catalyst protonates the carbonyl oxygen, making the carbon more electrophilic. In the case of dichloromethane, the Lewis acid abstracts a chloride ion to form a chlorocarbenium ion.

-

Electrophilic Attack: A molecule of toluene, acting as a nucleophile, attacks the electrophilic methylene species. This attack preferentially occurs at the ortho and para positions due to the electron-donating nature of the methyl group. Steric hindrance often favors the para position.

-

Formation of a Sigma Complex: The attack disrupts the aromaticity of the toluene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the counter-ion of the catalyst, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and forming p-methylbenzyl alcohol or p-methylbenzyl chloride as an intermediate.

-

Second Friedel-Crafts Alkylation: The intermediate then reacts with a second molecule of toluene in a subsequent Friedel-Crafts alkylation step to form the final di-p-tolylmethane product.

Diagram 1: Reaction mechanism for the synthesis of Di-p-tolylmethane.

Experimental Protocols

Below are representative experimental protocols for the synthesis of di-p-tolylmethane using different catalytic systems.

Protocol 1: Synthesis using a Heteropolyacid Catalyst

This protocol is based on the use of a supported heteropolyacid catalyst, which offers advantages in terms of handling and catalyst recovery.

-

Materials:

-

Toluene

-

Formaldehyde (or paraformaldehyde)

-

SiO2-supported 12-tungstophosphoric acid (HPW/SiO2)

-

Anhydrous solvent (e.g., hexane or dichloromethane)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the HPW/SiO2 catalyst and anhydrous toluene.

-

Heat the mixture to the desired reaction temperature with vigorous stirring.

-

Dissolve formaldehyde or paraformaldehyde in a minimal amount of a suitable solvent and add it dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for the specified reaction time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the solid catalyst. The catalyst can be washed with a solvent and dried for reuse.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure di-p-tolylmethane.

-

Protocol 2: Synthesis using a Lewis Acid Catalyst (Illustrative)

This protocol is an illustrative procedure based on typical Friedel-Crafts conditions using a traditional Lewis acid like AlCl₃. Anhydrous conditions are critical for the success of this reaction.

-

Materials:

-

Anhydrous Toluene

-

Paraformaldehyde

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (as solvent)

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).

-

In the flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, dissolve paraformaldehyde in anhydrous toluene and add this solution to the dropping funnel.

-

Add the toluene-paraformaldehyde solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for the specified time.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Diagram 2: General experimental workflow for the synthesis of Di-p-tolylmethane.

Quantitative Data

The following table summarizes quantitative data from a study on the synthesis of di-p-tolylmethane (referred to as dimethyldiphenylmethane) using a supported heteropolyacid catalyst.

| Catalyst | Methylene Source | Toluene:Formaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 60 wt% HPW on SiO₂ | Formalin | Not specified | Not specified | Not specified | 61.3 | [3] |

Note: Detailed reaction conditions such as temperature and time for this specific yield were not available in the provided search results. The following table provides illustrative conditions based on analogous reactions for diarylmethane synthesis.

| Catalyst System | Methylene Source | Reactant Ratio (Toluene:Methylene Source) | Temperature (°C) | Reaction Time (h) | Illustrative Yield Range (%) |

| Lewis Acid (e.g., AlCl₃, FeCl₃) | Paraformaldehyde | 5:1 to 10:1 | 60-100 | 2-8 | 50-70 |

| Acidic Ionic Liquid | Paraformaldehyde | 4:1 | 80 | 4-6 | 60-80 |

| Solid Acid (e.g., Zeolite, Clay) | Formalin | 5:1 | 100-140 | 6-12 | 40-60 |

Conclusion

The Friedel-Crafts synthesis of di-p-tolylmethane is a versatile and scalable method for producing this important chemical intermediate. The choice of catalyst is a key factor influencing the reaction's efficiency and environmental impact, with solid acid and heteropolyacid catalysts offering greener alternatives to traditional Lewis acids. Careful control over reaction parameters, particularly temperature and reactant ratios, is essential to maximize the yield of the desired p,p'-isomer and minimize side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of di-p-tolylmethane for their specific applications.

References

Spectroscopic Profile of Di-p-tolylmethane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Di-p-tolylmethane (4,4'-Dimethyldiphenylmethane), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide presents a comprehensive overview of the spectroscopic data for Di-p-tolylmethane, a key aromatic hydrocarbon. The following sections detail the methodologies for obtaining this data and present the key spectral features in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally recorded spectra in the searched literature, predicted ¹H and ¹³C NMR data are presented below. These predictions are generated based on computational algorithms that reliably estimate chemical shifts.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Di-p-tolylmethane would provide information on the different types of protons and their neighboring environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Multiplet | 8H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |

| ~3.9 | Singlet | 2H | Methylene Protons (-CH₂-) |

| ~2.3 | Singlet | 6H | Methyl Protons (-CH₃) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~138-140 | Quaternary Aromatic Carbons (C-1, C-1', C-4, C-4') |

| ~129 | Aromatic CH Carbons |

| ~128 | Aromatic CH Carbons |

| ~41 | Methylene Carbon (-CH₂-) |

| ~21 | Methyl Carbons (-CH₃) |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of a solid aromatic compound like Di-p-tolylmethane is as follows:

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The NIST WebBook provides a gas-phase IR spectrum for Di-p-tolylmethane. Key absorption bands are summarized below.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (asymmetric) |

| ~2860 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1610, 1510, 1450 | Strong | Aromatic C=C Ring Stretching |

| ~810 | Strong | C-H Out-of-plane Bending (p-disubstituted ring) |

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

A common and straightforward method for obtaining an IR spectrum of a solid sample is the thin solid film technique.[2]

-

Sample Preparation :

-

Dissolve a small amount (a few milligrams) of Di-p-tolylmethane in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum will show the infrared absorption of the solid sample.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization)

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for Di-p-tolylmethane. In a typical EI mass spectrum for this compound, the following key peaks would be expected:

| m/z | Relative Intensity | Assignment |

| 196 | High | Molecular Ion [M]⁺ |

| 181 | Moderate | [M - CH₃]⁺ |

| 105 | High | [C₈H₉]⁺ (tolyl cation) |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocol for Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively volatile and thermally stable organic compounds.

-

Sample Introduction :

-

A small amount of the Di-p-tolylmethane sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

The sample is heated to produce a vapor.

-

-

Ionization :

-

In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.

-

The excess energy imparted to the molecular ion often causes it to fragment in a predictable manner.

-

-

Mass Analysis and Detection :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like Di-p-tolylmethane.

References

An In-depth Technical Guide to Di-p-tolylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-p-tolylmethane, including its chemical identity, physicochemical properties, synthesis, purification, and analytical methods. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The compound commonly known as Di-p-tolylmethane is systematically named 1-methyl-4-[(4-methylphenyl)methyl]benzene according to IUPAC nomenclature.[1] It is also recognized by a variety of synonyms, which are listed below to facilitate literature searches and material sourcing.

Synonyms:

-

bis(4-methylphenyl)methane[2]

-

p,p'-Ditolylmethane

-

Toluene, p,p'-methylenedi-[2]

-

4,4'-Ditolylmethane[2]

Physicochemical Properties

A summary of the key quantitative data for Di-p-tolylmethane is presented in the table below. These properties are essential for its handling, application in synthetic protocols, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ | [4] |

| Molecular Weight | 196.29 g/mol | [4] |

| Appearance | White to light yellow powder or crystalline solid | [4] |

| Melting Point | 29 °C | |

| Boiling Point | 302 °C (at 760 mmHg) | |

| CAS Number | 4957-14-6 | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Di-p-tolylmethane are provided in this section. These protocols are based on established chemical principles and practices.

Di-p-tolylmethane can be synthesized via the Friedel-Crafts alkylation of toluene with a suitable methylene source, such as formaldehyde or benzyl chloride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Synthesis of Di-p-tolylmethane via Friedel-Crafts alkylation.

Materials:

-

Toluene (C₇H₈)

-

Paraformaldehyde ((CH₂O)n)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (C₂H₅OH)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add toluene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of paraformaldehyde in concentrated hydrochloric acid through the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

The crude Di-p-tolylmethane can be purified by recrystallization from ethanol to yield a crystalline solid.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution again.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

The following diagram illustrates the general workflow for purification by recrystallization.

Caption: General workflow for the purification of Di-p-tolylmethane.

Gas Chromatography-Mass Spectrometry (GC-MS): A general GC-MS protocol for the analysis of Di-p-tolylmethane is outlined below.

Instrumentation:

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of Di-p-tolylmethane can be confirmed by ¹H and ¹³C NMR spectroscopy.

-

¹H NMR (CDCl₃): Expected chemical shifts (δ) include signals for the aromatic protons in the range of 7.0-7.2 ppm, a singlet for the methylene protons around 3.9 ppm, and a singlet for the methyl protons around 2.3 ppm.

-

¹³C NMR (CDCl₃): Expected chemical shifts (δ) include signals for the aromatic carbons, the methylene carbon, and the methyl carbons.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of Di-p-tolylmethane in biological signaling pathways or its application in drug development. Further research is required to elucidate any potential biological activity and its mechanism of action. The following diagram represents a generic signal transduction pathway to illustrate the type of complex biological processes that are of interest in drug development.

Caption: A simplified, generic intracellular signaling pathway.

Conclusion

This technical guide provides essential information on Di-p-tolylmethane for researchers and professionals in the field of chemistry and drug development. The provided protocols for synthesis, purification, and analysis are based on established methodologies and can be adapted for specific laboratory conditions. While the biological activity of Di-p-tolylmethane remains largely unexplored, this document serves as a foundational resource for future investigations into its potential applications., this document serves as a foundational resource for future investigations into its potential applications.

References

A Comprehensive Technical Guide to the Solubility of Di-p-tolylmethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of di-p-tolylmethane (also known as 4,4'-dimethyldiphenylmethane) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide leverages fundamental principles of chemical interactions and the known physical properties of the compound to offer a predictive solubility profile. Furthermore, this document outlines a detailed experimental protocol for the precise determination of di-p-tolylmethane solubility, empowering researchers to generate accurate data for their specific applications.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. Di-p-tolylmethane is a nonpolar aromatic hydrocarbon. Its molecular structure, consisting of two toluene rings linked by a methylene bridge, results in van der Waals forces being the predominant intermolecular interaction. Consequently, it is anticipated to exhibit higher solubility in nonpolar organic solvents and lower solubility in polar solvents.

Key Physical Properties of Di-p-tolylmethane:

| Property | Value |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 27-29 °C |

| Boiling Point | 298-299 °C |

| LogP (Octanol-Water Partition Coefficient) | 5.2 |

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, reinforcing the expectation of good solubility in organic solvents.

Predicted Solubility Profile of Di-p-tolylmethane

The following table summarizes the predicted solubility of di-p-tolylmethane in a range of common organic solvents based on their polarity and chemical structure. These predictions are qualitative and should be confirmed experimentally for precise quantitative values.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene | High | Structural similarity and matching nonpolar character allow for strong van der Waals interactions. |

| Benzene | High | Similar to toluene, the aromatic nature of benzene facilitates dissolution. | |

| Xylenes | High | Isomers of xylene are structurally similar to the tolyl groups of the solute. | |

| Nonpolar Aliphatic | Hexane | Moderate to High | As a nonpolar solvent, hexane can dissolve di-p-tolylmethane, though the aromatic nature of the solute might lead to slightly lower solubility compared to aromatic solvents. |

| Cyclohexane | Moderate to High | Similar to hexane, its nonpolar nature promotes solubility. | |

| Chlorinated Solvents | Dichloromethane | High | Although it has a dipole moment, its overall character allows for effective solvation of nonpolar aromatic compounds. |

| Chloroform | High | Similar to dichloromethane, it is a good solvent for many organic compounds. | |

| Ethers | Diethyl Ether | Moderate to High | The ether oxygen introduces some polarity, but the hydrocarbon chains make it a good solvent for nonpolar compounds. |

| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether, which may slightly reduce its effectiveness as a solvent for a purely nonpolar compound. | |

| Ketones | Acetone | Moderate | The carbonyl group makes acetone a polar aprotic solvent, which can interact with the pi-electrons of the aromatic rings, but high solubility is not guaranteed. |

| Alcohols | Ethanol | Low to Moderate | The hydroxyl group makes ethanol a polar, protic solvent. Significant hydrogen bonding in the solvent will hinder the dissolution of a nonpolar solute. |

| Methanol | Low | More polar than ethanol, leading to even lower solubility for nonpolar compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Low | A highly polar aprotic solvent, unlikely to be a good solvent for di-p-tolylmethane. |

| N,N-Dimethylformamide (DMF) | Low | Similar to DMSO, its high polarity makes it a poor solvent choice. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound like di-p-tolylmethane in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

Di-p-tolylmethane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Vortex mixer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of di-p-tolylmethane to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved di-p-tolylmethane can be calculated by the difference in weight.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of di-p-tolylmethane of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of di-p-tolylmethane in the saturated solution by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of di-p-tolylmethane in a given solvent can be visualized as a logical flow based on the "like dissolves like" principle.

This guide provides a foundational understanding of the solubility of di-p-tolylmethane in organic solvents. For drug development and research applications requiring precise solubility data, it is imperative to perform the experimental determination as outlined. The predictive framework offered here serves as a valuable tool for initial solvent screening and experimental design.

Thermal Decomposition of Di-p-tolylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-p-tolylmethane, a diarylmethane compound, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its thermal stability is paramount for safe handling, processing, and for predicting its behavior in high-temperature applications. This technical guide provides a comprehensive overview of the thermal decomposition of di-p-tolylmethane, drawing upon available data for structurally related compounds to estimate its decomposition profile. It details the standard experimental methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to determine thermal decomposition temperatures and outlines a plausible decomposition pathway based on established mechanisms for similar diarylmethanes.

Introduction

Thermal Stability of Di-p-tolylmethane and Related Compounds

Direct experimental values for the thermal decomposition of di-p-tolylmethane are scarce. However, data from analogous diarylmethane structures can be used to infer its thermal stability. The core diphenylmethane structure is known to be thermally stable. For instance, studies on the pyrolysis of diphenylmethane indicate that decomposition occurs slowly at temperatures around 425°C.[1] The presence of methyl groups on the phenyl rings in di-p-tolylmethane may slightly influence the decomposition temperature, but it is expected to be in a similar range.

The thermal behavior of a derivative, 4,4'-diphenylmethane diisocyanate (MDI) trimer, shows that the isocyanurate ring structure derived from MDI begins to decompose above 400°C, while the MDI monomer itself is thermally stable up to approximately 180°C.[2] This further supports the high thermal stability of the fundamental diarylmethane framework.

For comparative purposes, the table below summarizes the available thermal decomposition data for related compounds.

| Compound Name | Structure | Decomposition Temperature (°C) | Method | Reference |

| Diphenylmethane | C₁₃H₁₂ | ~425 (slow decomposition) | Pyrolysis | [1] |

| 4,4'-Diphenylmethane Diisocyanate (MDI) Trimer | (C₁₅H₁₀N₂O₂)₃ | >400 (decomposition of s-triazine moiety) | TGA | [2] |

| 4,4'-Diphenylmethane Diisocyanate (MDI) Monomer | C₁₅H₁₀N₂O₂ | Stable up to 180 | TGA | [2] |

Table 1: Thermal Stability of Di-p-tolylmethane and Related Diarylmethane Compounds. This table provides a summary of the thermal decomposition data for compounds structurally similar to di-p-tolylmethane.

Experimental Protocols for Determining Thermal Decomposition

The thermal decomposition of chemical compounds is typically investigated using thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes a change in mass due to decomposition, oxidation, or loss of volatiles.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A typical instrument consists of a high-precision balance with a sample pan located inside a furnace.

-

Sample Preparation: Accurately weigh a small amount of the di-p-tolylmethane sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina or platinum).

-

Experimental Parameters:

-

Temperature Program: Set the desired temperature range, for example, from ambient temperature to 800°C.

-

Heating Rate: A linear heating rate, commonly 10 or 20°C/min, is applied.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation. The gas flow rate is usually set between 20 and 50 mL/min.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. For thermal decomposition, DSC can detect whether the process is endothermic or exothermic.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the di-p-tolylmethane sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

-

Experimental Parameters:

-

Temperature Program: Define the temperature range of interest, similar to the TGA experiment.

-

Heating Rate: A controlled linear heating rate, such as 10°C/min, is applied.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic or exothermic peaks associated with decomposition can be identified and the enthalpy of decomposition can be calculated from the peak area.

Plausible Thermal Decomposition Pathway

The thermal decomposition of diarylmethanes, in the absence of catalysts, is generally understood to proceed through a free-radical mechanism. For di-p-tolylmethane, the initial step is likely the homolytic cleavage of a C-H bond in the methylene bridge, which is the weakest bond in the molecule. This generates a stable, resonance-delocalized diarylmethyl radical. Subsequent reactions of this radical intermediate can lead to a variety of products.

A plausible decomposition pathway is illustrated in the following diagram:

Figure 1: Plausible thermal decomposition pathway of Di-p-tolylmethane.

Conclusion

While a definitive thermal decomposition temperature for di-p-tolylmethane is not established in the current literature, evidence from structurally similar compounds suggests that it is a thermally stable molecule, with significant decomposition likely occurring above 400°C. The primary methods for experimentally determining this value are TGA and DSC, for which standardized protocols have been outlined. The decomposition is anticipated to follow a free-radical pathway, initiated by the cleavage of the methylene C-H bond. For researchers and professionals working with di-p-tolylmethane, it is recommended to perform thermoanalytical studies under their specific experimental conditions to ascertain its precise thermal stability and decomposition profile.

References

The Elusive Crystal Structure of 4,4'-Dimethyldiphenylmethane: A Technical Guide Based on Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyldiphenylmethane, also known as bis(p-tolyl)methane, is a diarylmethane compound with a core structure relevant to various fields, including polymer science and medicinal chemistry. A thorough understanding of its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, molecular interactions, and potential applications. However, a comprehensive search of crystallographic databases and scientific literature reveals a notable absence of a publicly available, solved crystal structure for 4,4'-dimethyldiphenylmethane.

This technical guide addresses this information gap by providing a detailed overview of the crystallographic characteristics of structurally analogous compounds. By examining the crystal structures of closely related diphenylmethane derivatives, we can infer valuable insights into the likely packing motifs, conformational preferences, and intermolecular interactions of 4,4'-dimethyldiphenylmethane. This report also outlines the standard experimental protocols for single-crystal X-ray diffraction, the definitive technique for crystal structure determination.

Crystallographic Data of Structurally Related Compounds

In the absence of specific data for 4,4'-dimethyldiphenylmethane, we present the crystallographic data for two analogous compounds: Bis(4-maleimidophenyl)methane and Bis[bis(2-methylphenyl)phosphanyl]methane. These compounds share the core diphenylmethane framework and provide valuable reference points for understanding the structural possibilities.

Table 1: Crystallographic Data for Bis(4-maleimidophenyl)methane

| Parameter | Value |

| Chemical Formula | C₂₁H₁₄N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 12.745(2) |

| b (Å) | 16.974(2) |

| c (Å) | 10.218(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2210.4 |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor | 0.032 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Table 2: Crystallographic Data for Bis[bis(2-methylphenyl)phosphanyl]methane

| Parameter | Value |

| Chemical Formula | C₂₉H₃₀P₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2991(5) |

| b (Å) | 7.4050(5) |

| c (Å) | 40.782(3) |

| α (°) | 90 |

| β (°) | 95.189(1) |

| γ (°) | 90 |

| Volume (ų) | 2496.0(3) |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor | 0.054 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that relies on the diffraction of X-rays by a single, high-quality crystal. The following is a generalized protocol based on standard laboratory practices.[2]

1. Synthesis and Crystallization: The first and often most challenging step is the synthesis of the target compound and the growth of single crystals suitable for X-ray diffraction.[3][4][5] This typically involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to allow the molecules to arrange themselves in a highly ordered, crystalline lattice.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect the diffraction data. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, direct methods are often employed to determine the initial phases of the structure factors.

4. Structure Refinement: The initial structural model is refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

5. Data Visualization and Analysis: The final refined structure is visualized using specialized software. Bond lengths, bond angles, torsion angles, and intermolecular interactions are then analyzed to provide a complete description of the crystal structure. The crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).[6][7]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 4,4'-dimethyldiphenylmethane.

Conclusion

While the specific crystal structure of 4,4'-dimethyldiphenylmethane remains undetermined in the public domain, this guide provides a comprehensive framework for understanding its potential solid-state properties. By analyzing the crystallographic data of structurally similar compounds, researchers can make informed predictions about its molecular conformation and packing. Furthermore, the detailed experimental protocol and workflow diagram serve as a valuable resource for any future endeavors to crystallize and structurally characterize this compound. The pursuit of its crystal structure is a worthwhile endeavor that would contribute valuable data to the fields of materials science and drug discovery.

References

- 1. Bis[bis(2-methylphenyl)phosphanyl]methane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Application Notes and Protocols: Di-p-tolylmethane as a Host Material in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of di-p-tolylmethane as a potential host material for phosphorescent Organic Light-Emitting Diodes (PHOLEDs). Due to the limited availability of experimental data for this specific compound in OLED applications, this document combines established principles of pure hydrocarbon host materials with generalized experimental protocols. The quantitative data presented is based on theoretical estimations from computational chemistry, providing a foundational guide for research and development.

Introduction to Di-p-tolylmethane as a Host Material

Di-p-tolylmethane is a pure hydrocarbon compound composed solely of carbon and hydrogen atoms. This class of materials is gaining significant interest for use as hosts in PHOLEDs. The absence of heteroatoms can lead to increased device stability and simplified synthesis.[1][2][3] Pure hydrocarbon hosts are designed to possess a high triplet energy to effectively confine the triplet excitons of the phosphorescent dopant, a crucial requirement for efficient light emission.[1]

Key Advantages of Pure Hydrocarbon Hosts:

-

High Triplet Energy: Essential for confining excitons on the guest emitter, particularly for blue PHOLEDs.[1]

-

Enhanced Stability: The absence of weaker bonds involving heteroatoms can lead to longer operational lifetimes of the OLED device.[1]

-

Simplified Synthesis: The synthesis of pure hydrocarbons can be more straightforward and cost-effective compared to complex heteroatom-containing molecules.[1]

-

Good Charge Transport: Molecular design can be tailored to achieve balanced electron and hole transport, leading to improved device efficiency.

Estimated Electronic and Thermal Properties

| Property | Estimated Value | Significance in OLEDs |

| HOMO Level | ~ -5.8 eV | Highest Occupied Molecular Orbital. A deeper HOMO level improves hole injection from the hole transport layer (HTL) and enhances stability. |

| LUMO Level | ~ -2.0 eV | Lowest Unoccupied Molecular Orbital. A suitable LUMO level facilitates electron injection from the electron transport layer (ETL). |

| Singlet Energy (S1) | ~ 4.0 eV | The energy of the lowest singlet excited state. |

| Triplet Energy (T1) | ~ 3.1 eV | The energy of the lowest triplet excited state. A high triplet energy is critical for hosting phosphorescent emitters, especially blue emitters, to prevent back energy transfer from the guest to the host.[1] |

| Glass Transition Temp. | > 100 °C | (Tg) Indicates the thermal stability of the amorphous state, which is important for preventing crystallization and maintaining device integrity during operation. |

| Decomposition Temp. | > 400 °C | (Td) The temperature at which the material starts to decompose, indicating its thermal stability during the vacuum deposition process and device operation. |

Disclaimer: The values presented in this table are theoretical estimations and should be experimentally verified for accurate device modeling and design.

Experimental Protocols

A generalized protocol for the synthesis of di-p-tolylmethane suitable for organic electronics, which requires high purity, is outlined below. This procedure is adapted from known methods for the synthesis of diarylmethanes.

Reaction Scheme:

Toluene + Formaldehyde → Di-p-tolylmethane

Materials and Reagents:

-

Toluene (anhydrous)

-

Paraformaldehyde or Formalin solution (37 wt. % in H₂O)

-

Acid catalyst (e.g., Montmorillonite K-10 clay, Sulfuric acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of toluene and the acid catalyst.

-

Reagent Addition: Slowly add paraformaldehyde or formalin solution to the stirred toluene and catalyst mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a mineral acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the organic phase with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Purification:

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate the di-p-tolylmethane.

-

Further purification for OLED-grade material can be achieved by sublimation or recrystallization from a suitable solvent like ethanol.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol describes the fabrication of a multi-layered PHOLED using thermal evaporation in a high-vacuum environment.

Device Structure:

ITO / HTL / Di-p-tolylmethane:Phosphorescent Dopant / EBL / ETL / LiF / Al

-

ITO: Indium Tin Oxide (Anode)

-

HTL: Hole Transport Layer (e.g., TAPC)

-

EML: Emissive Layer (Di-p-tolylmethane as host, with a phosphorescent dopant like Ir(ppy)₃ for green emission or FIrpic for blue emission)

-

EBL: Electron Blocking Layer (e.g., TCTA)

-

ETL: Electron Transport Layer (e.g., TPBi)

-

LiF: Lithium Fluoride (Electron Injection Layer)

-

Al: Aluminum (Cathode)

Materials and Equipment:

-

Patterned ITO-coated glass substrates

-

Organic materials for each layer (all high-purity, sublimation grade)

-

Phosphorescent dopant

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Substrate cleaning facility (ultrasonic bath, solvents)

-

Glovebox with an inert atmosphere (N₂ or Ar)

Protocol:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum.

-

HTL: Evaporate the hole transport material onto the ITO substrate. A typical thickness is 40 nm.

-

EML: Co-evaporate the di-p-tolylmethane host and the phosphorescent dopant. The doping concentration is critical and typically ranges from 5% to 15%. The thickness of this layer is usually around 20-30 nm. Deposition rates should be carefully controlled to achieve the desired doping ratio.

-

EBL: Deposit the electron blocking layer with a typical thickness of 10 nm.

-

ETL: Deposit the electron transport layer with a typical thickness of 30-40 nm.

-

-

Cathode Deposition:

-

Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection.

-

Deposit the aluminum cathode (approximately 100 nm) through a shadow mask to define the active area of the pixels.

-

-

Encapsulation:

-

Transfer the fabricated device to an inert atmosphere glovebox.

-

Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics.

-

Record the electroluminescence (EL) spectrum.

-

Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

-

Visualizations

Caption: Workflow for OLED Fabrication.

Caption: PHOLED Energy Level Alignment.

References

- 1. pubs.acs.org [pubs.acs.org]